molecular formula C25H24ClN7O3 B11424511 N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide

N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide

Cat. No.: B11424511
M. Wt: 506.0 g/mol
InChI Key: FRTZPMTXUBLKPV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorinated methoxyphenyl group, a pyrazole ring, and a triazoloquinazoline moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Synthesis of the Triazoloquinazoline Core: This is achieved by cyclization reactions involving suitable precursors, often under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the chlorinated methoxyphenyl group with the triazoloquinazoline core, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the triazoloquinazoline moiety.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

    Reduction: Reagents such as NaBH₄ or LiAlH₄.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones or N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the synthesis of novel polymers or materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

    Biochemical Probes: Used in studying biochemical pathways and interactions.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.

    Diagnostics: Use in imaging or diagnostic assays due to its unique chemical properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Similar in structure but lacks the triazoloquinazoline moiety.

    3,5-dimethyl-1H-pyrazole derivatives: Share the pyrazole ring but differ in other structural aspects.

    Triazoloquinazoline derivatives: Compounds with variations in the triazoloquinazoline core.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide is unique due to its combination of structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24ClN7O3

Molecular Weight

506.0 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide

InChI

InChI=1S/C25H24ClN7O3/c1-15-12-16(2)32(29-15)11-10-22-28-24-18-6-4-5-7-20(18)31(25(35)33(24)30-22)14-23(34)27-19-13-17(26)8-9-21(19)36-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,27,34)

InChI Key

FRTZPMTXUBLKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=CC(=C5)Cl)OC)C

Origin of Product

United States

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